molecular formula C20H10N2O4S B12474958 2-(naphtho[1,2-d][1,3]thiazol-2-yl)-2-nitro-1H-indene-1,3(2H)-dione

2-(naphtho[1,2-d][1,3]thiazol-2-yl)-2-nitro-1H-indene-1,3(2H)-dione

Cat. No.: B12474958
M. Wt: 374.4 g/mol
InChI Key: YHNCGSAZKXWOOM-UHFFFAOYSA-N
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Description

2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE is a complex organic compound that belongs to the class of naphthothiazoles This compound is characterized by the presence of a naphtho[1,2-d][1,3]thiazole moiety attached to a nitroindene-1,3-dione structure

Preparation Methods

The synthesis of 2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base, followed by cyclization with phosphorus pentasulfide to form the thiazole ring. The final step involves nitration to introduce the nitro group .

Chemical Reactions Analysis

2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE involves its interaction with specific molecular targets. For example, it activates small-conductance (KCa2.1-2.3) and intermediate-conductance (KCa3.1) calcium-activated potassium channels, which play a critical role in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells . This activation leads to various physiological effects, including the potentiation of endothelium-derived hyperpolarizing factor response and lowering of blood pressure.

Comparison with Similar Compounds

2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE can be compared with other similar compounds, such as:

The uniqueness of 2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROINDENE-1,3-DIONE lies in its specific combination of a naphthothiazole moiety with a nitroindene-1,3-dione structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H10N2O4S

Molecular Weight

374.4 g/mol

IUPAC Name

2-benzo[e][1,3]benzothiazol-2-yl-2-nitroindene-1,3-dione

InChI

InChI=1S/C20H10N2O4S/c23-17-13-7-3-4-8-14(13)18(24)20(17,22(25)26)19-21-16-12-6-2-1-5-11(12)9-10-15(16)27-19/h1-10H

InChI Key

YHNCGSAZKXWOOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C4(C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-]

Origin of Product

United States

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